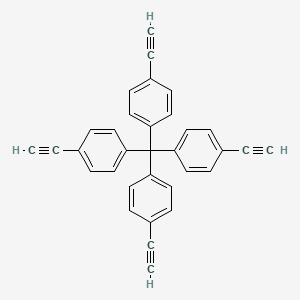

テトラキス(4-エチニルフェニル)メタン

概要

説明

Tetrakis(4-ethynylphenyl)methane is a chemical compound with the molecular formula C33H20 . It has a molecular weight of 416.51 .

Synthesis Analysis

A series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane was synthesized via conventional Sonogashira–Hagihara coupling reaction .Molecular Structure Analysis

The molecular structure of Tetrakis(4-ethynylphenyl)methane is based on the formula C33H20 .Chemical Reactions Analysis

Tetrakis(4-ethynylphenyl)methane is used in the synthesis of microporous organic polymers (MOPs) via the Sonogashira–Hagihara coupling reaction .Physical And Chemical Properties Analysis

Tetrakis(4-ethynylphenyl)methane has a molecular weight of 416.52 and is a solid at 20 degrees Celsius . It has a density of 1.17±0.1 g/cm3 .科学的研究の応用

1. 微細多孔質有機ポリマー(MOPs)の合成 テトラキス(4-エチニルフェニル)メタンは、微細多孔質有機ポリマー(MOPs)の合成における構成要素として使用されます。 これらのMOPsは、従来の薗頭-萩原カップリング反応によって合成されます . 得られたMOPsは、熱重量分析、IRスペクトル、走査型電子顕微鏡、およびブルナウアー・エメット・テラー(BET)法によって特性評価されています .

二酸化炭素吸着

テトラキス(4-エチニルフェニル)メタンをベースとするMOPsは、ルイス酸性のCO2分子の効率的な吸着を示し、CO2に対するN2の高い選択性を示します . これにより、炭素捕獲と貯蔵に関連する用途において有用なものとなっています。

3. 阻止充填による多孔質材料の合成 テトラキス(4-エチニルフェニル)メタンは、阻止充填によって多孔質材料を生成するために使用できます . これは、かさ高く、分岐した、または不格好な形状の分子を使用し、もはや密に充填することができないようにすることを含みます .

4. 3次元共有結合性有機骨格(COFs)の合成 テトラキス(4-エチニルフェニル)メタンは、3次元共有結合性有機骨格(COFs)および多孔質ポリマーの合成のための四面体型の構成要素として使用されます .

電子デバイスの合成

テトラキス(4-エチニルフェニル)メタンは、電子デバイスの合成における末端エチンの試薬として使用されます .

6. 金属有機骨格(MOFs)のための有機リンカー分子 テトラキス(4-エチニルフェニル)メタンは、金属有機骨格(MOFs)の合成における有機リンカー分子として使用されます .

作用機序

Target of Action

Tetrakis(4-ethynylphenyl)methane is a tetraethynyl monomer that is primarily used in the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs) . Its primary targets are the building blocks of these polymers and frameworks, where it serves as a connector molecule .

Mode of Action

The compound interacts with its targets through a conventional Sonogashira–Hagihara coupling reaction . This reaction allows the formation of complex structures such as MOPs and COFs. The resulting structures are characterized by their high porosity and specific surface area .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(4-ethynylphenyl)methane are primarily related to the synthesis of MOPs and COFs . These polymers and frameworks have various applications, including efficient adsorption of Lewis acidic CO2 molecules .

Pharmacokinetics

Its physical properties such as solubility and stability are crucial for its function in the synthesis of mops and cofs .

Result of Action

The result of Tetrakis(4-ethynylphenyl)methane’s action is the formation of MOPs and COFs with high porosity and specific surface area . These structures can exhibit efficient adsorption of Lewis acidic CO2 molecules and display good CO2-over-N2 selectivity .

Action Environment

The synthesis of MOPs and COFs using Tetrakis(4-ethynylphenyl)methane typically requires an inert gas atmosphere and relatively high reaction temperatures . The compound’s action, efficacy, and stability can be influenced by these and other environmental factors .

Safety and Hazards

将来の方向性

Tetrakis(4-ethynylphenyl)methane has been used in the synthesis of microporous organic polymers (MOPs) which have potential applications in high-performance liquid chromatography (HPLC). The superior hydrophobic structures of these MOPs restrict their application in the reversed-phase mode. To solve this obstacle and to expand the application of MOPs in HPLC, the thiol-yne “click” postsynthesis strategy has been used to construct MON-based stationary phases for mixed-mode chromatography .

生化学分析

Biochemical Properties

Tetrakis(4-ethynylphenyl)methane is used as a building block in the synthesis of MOPs . These polymers have good porosity and accessible active sites . The incorporation of other moieties into the polymer skeleton, such as triphenylamine or azobenzene, increases the number of electron-donating basic nitrogen sites in the porous frameworks . This allows these MOPs to exhibit efficient adsorption of Lewis acidic CO2 molecules and display good CO2-over-N2 selectivity .

Cellular Effects

The MOPs synthesized using this compound have been shown to efficiently adsorb CO2 molecules This suggests that these polymers could potentially influence cellular processes related to gas transport and exchange

Molecular Mechanism

The molecular mechanism of Tetrakis(4-ethynylphenyl)methane primarily involves its role in the synthesis of MOPs . These polymers are synthesized via the Sonogashira–Hagihara coupling reaction, a process that involves the formation of carbon-carbon bonds between the ethynyl groups of Tetrakis(4-ethynylphenyl)methane and other monomers .

Temporal Effects in Laboratory Settings

The MOPs synthesized using this compound have been shown to have good stability and porosity .

特性

IUPAC Name |

1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUCYLISNORQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

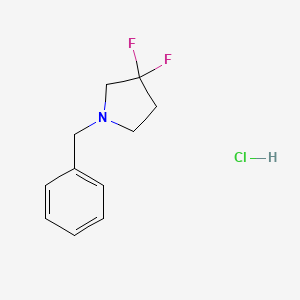

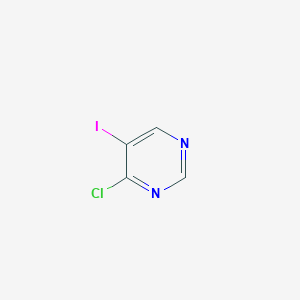

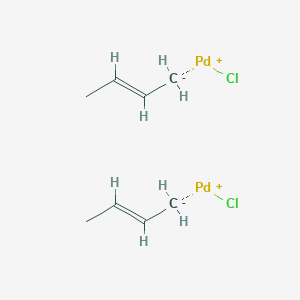

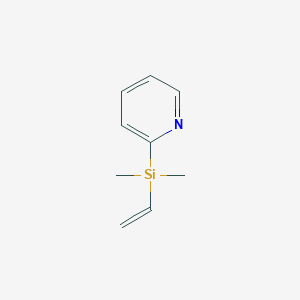

Feasible Synthetic Routes

Q & A

Q1: What unique structural features contribute to the formation of porous networks with Tetrakis(4-ethynylphenyl)methane?

A1: Tetrakis(4-ethynylphenyl)methane possesses a tetrahedral geometry with four ethynyl groups extending outwards. This structure facilitates its participation in Sonogashira coupling reactions with dihalo building blocks, leading to the formation of three-dimensional networks. The rigidity of the tetrahedral core and the spatial arrangement of the ethynyl groups contribute to the formation of microporous structures. [, , , ]

Q2: How can the porosity of networks derived from Tetrakis(4-ethynylphenyl)methane be tuned?

A2: The porosity of these networks can be tuned through various strategies. One approach involves varying the reaction conditions during the Sonogashira coupling reaction. For instance, gradual addition of the dihalo building block to a mixture containing Tetrakis(4-ethynylphenyl)methane under Sonogashira coupling conditions has been shown to yield tubular materials, showcasing the influence of reaction kinetics on morphology. [] Additionally, incorporating different linkers or functional groups within the network structure can modify pore size and surface properties. [, ]

Q3: What catalytic applications have been explored with Tetrakis(4-ethynylphenyl)methane-based materials?

A3: Tetrakis(4-ethynylphenyl)methane-derived porous organic polymers (POPs) have demonstrated promising catalytic activities. For example, incorporating imidazolium salts into the network through Sonogashira coupling with diiodoimidazolium salts yields materials (T-IM) with catalytic activity in the conversion of carbon dioxide into cyclic carbonates. [] Additionally, hyper-cross-linked polyarylacetylene networks prepared using Tetrakis(4-ethynylphenyl)methane exhibit high surface areas and can function as heterogeneous acid catalysts in reactions like aldehyde/ketone acetalization and carboxylic acid esterification. []

Q4: What role does weak hydrogen bonding play in the crystal structure of Tetrakis(4-ethynylphenyl)methane?

A4: Crystallographic studies have shown that Tetrakis(4-ethynylphenyl)methane molecules assemble into interwoven diamondoid lattices. This arrangement is stabilized in part by weak C−H···C≡C hydrogen bonds between the acetylenic groups, highlighting the significance of these interactions in directing the solid-state structure. [, ]

Q5: How do structural modifications to Tetrakis(4-ethynylphenyl)methane affect the properties of the resulting polymers?

A5: Introducing specific moieties into the polymer backbone can significantly alter material properties. For instance, incorporating triphenylamine or azobenzene units into Tetrakis(4-ethynylphenyl)methane-based polymers increases the density of electron-donating nitrogen sites within the porous framework. This modification enhances carbon dioxide adsorption due to favorable interactions between the Lewis acidic carbon dioxide molecules and the basic nitrogen sites. []

Q6: Have computational methods been employed to study Tetrakis(4-ethynylphenyl)methane and its derivatives?

A6: Yes, computational chemistry has been utilized to investigate the properties and behavior of Tetrakis(4-ethynylphenyl)methane systems. For instance, the cyclic periodic wave function (CPWF) approach at the AM1 and PM3 semiempirical levels has been used to study infinitely periodic solid-state systems stabilized by C−H···π interactions between Tetrakis(4-ethynylphenyl)methane units, demonstrating the utility of computational tools in understanding these materials. []

Q7: What analytical techniques are commonly used to characterize Tetrakis(4-ethynylphenyl)methane-based materials?

A7: Characterization of these materials often involves a combination of techniques. Common methods include thermogravimetric analysis (TGA) to assess thermal stability, infrared (IR) spectroscopy to identify functional groups, scanning electron microscopy (SEM) to visualize morphology, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity. Solid-state 13C NMR spectroscopy can provide insights into the network structure. [, ]

Q8: What makes Tetrakis(4-ethynylphenyl)methane suitable for creating organic-inorganic hybrid materials?

A8: Tetrakis(4-ethynylphenyl)methane's ethynyl groups can participate in hydrosilylation reactions with bisdimethylsilyl compounds like 1,1,3,3-tetramethyldisiloxane (TMDS) or 1,4-bis(dimethylsilyl)benzene (BDMSB). This reaction allows for the creation of organic-inorganic hybrid gels with tunable optical properties based on the σ–π conjugation within the network structure. []

Q9: Can Tetrakis(4-ethynylphenyl)methane be used to create fluorescent materials?

A9: Yes, Tetrakis(4-ethynylphenyl)methane can be used to prepare fluorescent porous organic polymers. By polymerizing it with fluorescent monomers like diketopyrrolopyrrole derivatives, the resulting polymers inherit the fluorescent nature of the incorporated monomer. These materials can then be further developed for applications such as sensing, taking advantage of changes in fluorescence upon interaction with specific analytes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)